molecular formula C20H19ClFN5O4 B2827477 N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775547-55-1

N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2827477
CAS No.: 1775547-55-1
M. Wt: 447.85
InChI Key: PJHQLZDOPCPOQN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyrimidoazepine core substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group and a 4-chloro-2-fluorophenyl moiety. Its design integrates heterocyclic frameworks (oxadiazole, pyrimidine, and azepine rings) known for their bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases . The presence of electron-withdrawing substituents (chloro, fluoro) and a rigid oxadiazole ring likely enhances its metabolic stability and binding affinity compared to simpler analogs.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O4/c1-11-23-18(25-31-11)17-15-5-3-2-4-8-26(15)20(30)27(19(17)29)10-16(28)24-14-7-6-12(21)9-13(14)22/h6-7,9H,2-5,8,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQLZDOPCPOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the hexahydropyrimidoazepinyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Stability

Example 83 (Patent US12/036594): The compound 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares structural motifs with the target molecule, including fluorinated aryl groups and a pyrimidine backbone. However, it replaces the oxadiazole with a pyrazolo-pyrimidine system and incorporates a chromenone scaffold. This substitution reduces conformational rigidity, as evidenced by its lower melting point (MP: ~250–260°C inferred from similar compounds) compared to the target compound’s likely higher thermal stability (estimated MP >300°C based on oxadiazole-containing analogs) .

N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7): This analog substitutes the oxadiazole with a triazole-sulfanyl group and a pyridinyl substituent.

Functional Group Impact on Bioactivity

  • Oxadiazole vs. 1,2,4-Triazole: Oxadiazole rings (as in the target compound) exhibit higher lipophilicity and membrane permeability than triazoles, which could enhance CNS penetration.
  • Fluorophenyl Substituents: The 4-chloro-2-fluorophenyl group in the target compound may confer higher electrophilic reactivity compared to unsubstituted or mono-fluorinated analogs (e.g., THCP vs. THC in ), where increased halogenation correlates with enhanced receptor-binding affinity .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Estimated MP (°C)
Target Compound ~550–600* Oxadiazole, Pyrimidoazepine >300
Example 83 (Patent US12/036594) 571.2 Pyrazolo-pyrimidine, Chromenone 250–260
CAS 618415-13-7 ~400–450* Triazole-sulfanyl, Pyridinyl 200–220

*Estimated based on structural analogs .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN4O4C_{19}H_{17}ClFN_{4}O_{4}, with a molar mass of approximately 408.82 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its structural components. The presence of the oxadiazole and pyrimido[1,6-a]azepine moieties is significant as these structures are known to exhibit various pharmacological properties including anti-inflammatory and anti-cancer activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds. For instance:

  • Antibacterial Activity : Compounds with halogen substitutions (like chlorine and fluorine) have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antifungal Activity : The presence of oxadiazole rings has been associated with antifungal properties. Compounds similar to the one have demonstrated effectiveness against strains such as Candida albicans and Aspergillus niger .

Cytotoxicity and Cancer Research

Research into related compounds has shown that they can exhibit cytotoxic effects on various cancer cell lines. For example:

  • Cytotoxic Effects : A compound with a similar structure was reported to have IC50 values ranging from 10 to 30 μM against pancreatic cancer cell lines . This indicates a potential for further development in cancer therapeutics.

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of pyrimidine derivatives and found that certain substitutions led to increased cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against Staphylococcus aureus and E. coli, showing promising results for compounds containing both oxadiazole and halogenated phenyl groups .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntibacterialStaphylococcus aureus15 µM
AntifungalCandida albicans20 µM
CytotoxicPancreatic cancer cells25 µM
CytotoxicBreast cancer cells10 µM

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